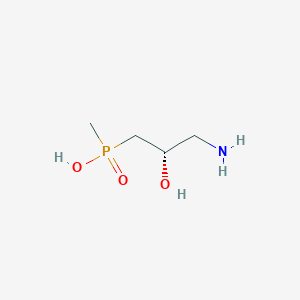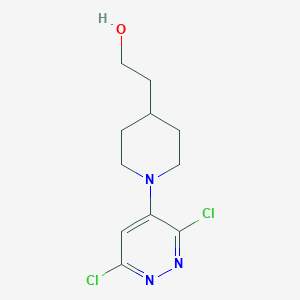
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a 3,6-dichloropyridazine moiety and an ethan-1-ol group. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution with the 3,6-dichloropyridazine group. The final step involves the introduction of the ethan-1-ol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
化学反应分析
Types of Reactions
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the pyridazine ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the chlorinated positions.
科学研究应用
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Shares a similar piperidine and ethan-1-ol structure but with a thiadiazole ring instead of pyridazine.
2-(Piperidin-4-yl)ethan-1-ol: Lacks the pyridazine substitution, making it less complex.
Uniqueness
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol is unique due to the presence of the 3,6-dichloropyridazine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
921769-62-2 |
|---|---|
分子式 |
C11H15Cl2N3O |
分子量 |
276.16 g/mol |
IUPAC 名称 |
2-[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C11H15Cl2N3O/c12-10-7-9(11(13)15-14-10)16-4-1-8(2-5-16)3-6-17/h7-8,17H,1-6H2 |
InChI 键 |
YEWSTVDSFUQDMW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CCO)C2=CC(=NN=C2Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
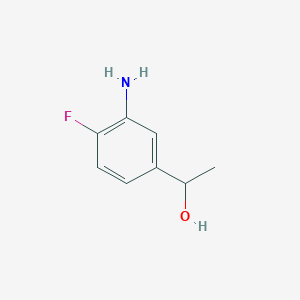
![10-Phenyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B8697683.png)
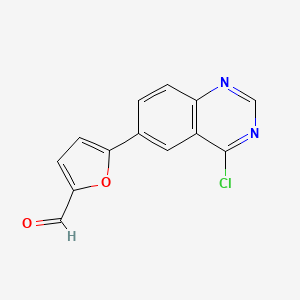
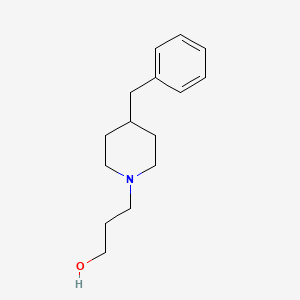
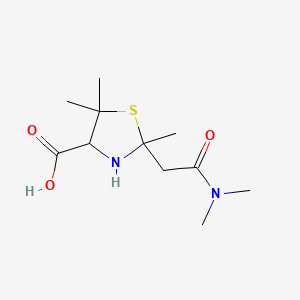
![Methyl 4-{[4-(methanesulfonyl)benzene-1-sulfonyl]amino}benzoate](/img/structure/B8697719.png)
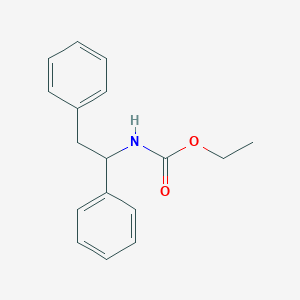
![[2-(3-Aminophenyl)-2-oxoethyl]azanide](/img/structure/B8697724.png)
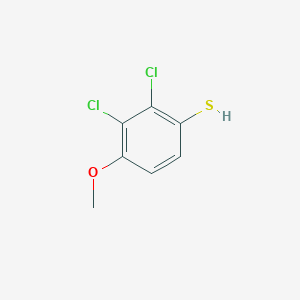
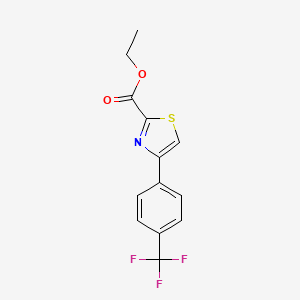
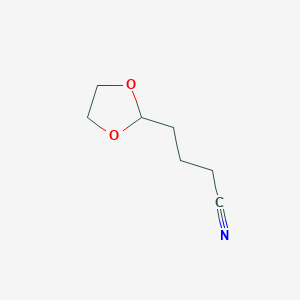
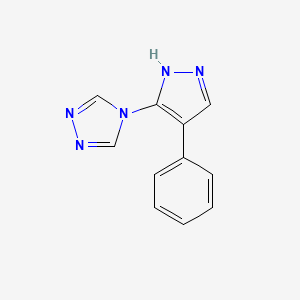
![N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8697745.png)
